Difenoconazole-alcohol
Overview
Description
Difenoconazole-alcohol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Mechanism of Action
- Ergosterol is crucial for maintaining membrane integrity and fluidity in fungi. By disrupting its synthesis, Difenoconazole-alcohol weakens the fungal cell wall, leading to cell death .
- Ultimately, this disruption leads to altered membrane permeability, loss of cellular integrity, and fungal growth inhibition .
- Impact on Bioavailability : Its systemic nature ensures widespread distribution and efficacy against various fungal diseases .
- Plant Impact : Protection against diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Difenoconazole-alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been observed to induce the activities of superoxide dismutase (SOD), catalase (CAT), guaiacol peroxidase (G-POD), and ascorbate peroxidase (APX) in the roots and leaves of wheat seedlings .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound has been shown to generate more reactive oxygen species (ROS) and malondialdehyde (MDA) in plant leaf cells, which results in a decrease in chlorophyll content and inhibition of leaf photosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing oxidative stress, reducing chlorophyll biosynthesis and functions, and inhibiting plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, after 14 days, the dissipation rates of Difenoconazole and this compound reached 99% .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
The synthesis of Difenoconazole-alcohol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4-(4-chlorophenoxy)benzaldehyde with 1H-1,2,4-triazole in the presence of a suitable base, followed by reduction to yield the final product. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Difenoconazole-alcohol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Difenoconazole-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Difenoconazole-alcohol can be compared with other similar compounds, such as:
1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)propanol: Similar structure but with a different alkyl chain length.
1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)butanol: Another similar compound with a longer alkyl chain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSKMWDHCZSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021904 | |
Record name | Difenoconazole-alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117018-19-6 | |
Record name | Difenoconazole-alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-Chloro-4-(4-chloro-phenoxy)-phenyl]-2-[1,2,4]triazol-1-yl-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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